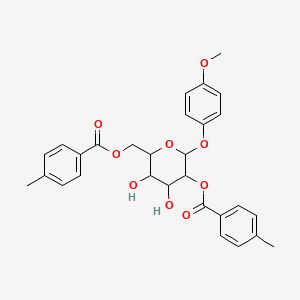

(2S,3R,4S,5R,6R)-4,5-dihydroxy-2-(4-methoxyphenoxy)-6-(((4-methylbenzoyl)oxy)methyl)tetrahydro-2H-pyran-3-yl 4-methylbenzoate

Description

Properties

IUPAC Name |

[3,4-dihydroxy-6-(4-methoxyphenoxy)-5-(4-methylbenzoyl)oxyoxan-2-yl]methyl 4-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30O9/c1-17-4-8-19(9-5-17)27(32)35-16-23-24(30)25(31)26(38-28(33)20-10-6-18(2)7-11-20)29(37-23)36-22-14-12-21(34-3)13-15-22/h4-15,23-26,29-31H,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGTSZMZIXWBXKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)OC)OC(=O)C4=CC=C(C=C4)C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Diols

A diol precursor (e.g., 2,3-diol) undergoes acid-catalyzed cyclization to form the six-membered ring. For example, tetrahydro-4H-pyran-4-one (a cyclic ketone) serves as a precursor for subsequent functionalization. Stereoselective reduction of the ketone to the 4,5-dihydroxy configuration is critical.

Glycosylation Reactions

Chiral glycosyl donors (e.g., trichloroacetimidates) are coupled with acceptors using chiral Brønsted acids or catalysts to achieve α/β selectivity. For instance, (2S,3R,4R,5S,6R)-5-chloro-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate (CAS 141846-57-3) is synthesized via stereoselective glycosylation.

Functional Group Introduction

4-Methoxyphenoxy Group Installation

The 4-methoxyphenoxy substituent is introduced via nucleophilic substitution or Mitsunobu reaction:

- Phase Transfer Catalysis : Reacting a sulfonyl lactate intermediate with 4-methoxyphenoxide in the presence of tetra-n-butylammonium bromide (PT catalyst) under reflux.

- Mitsunobu Conditions : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple a phenol with a protected hydroxyl group.

Table 1: Reaction Conditions for 4-Methoxyphenoxy Group Introduction

| Method | Reagents | Solvent | Temperature | Yield (%) | Source |

|---|---|---|---|---|---|

| Phase Transfer Catalysis | 4-Methoxyphenoxide, TBAB | Toluene | Reflux | 70–85 | |

| Mitsunobu Reaction | DEAD, PPh₃ | THF | 0–5°C | 60–75 |

Benzoyl Esterification

The 4-methylbenzoate and benzoyloxymethyl groups are introduced via:

- Acid Chloride Coupling : Treating hydroxyl groups with 4-methylbenzoyl chloride in the presence of pyridine or DMAP .

- Suzuki-Miyaura Coupling : For aryl substitutions, though less common in this context.

Table 2: Benzoyl Esterification Conditions

| Position | Reagents | Catalyst/ Base | Solvent | Yield (%) | Source |

|---|---|---|---|---|---|

| Position 3 | 4-Methylbenzoyl chloride | Pyridine | Dichloromethane | 80–90 | |

| Position 6 | 4-Methylbenzoyl chloride | DMAP | Toluene | 75–85 |

Stereochemical Control

Achieving the (2S,3R,4S,5R,6R) configuration requires precise control:

Chiral Auxiliaries

Protecting Group Strategies

- Benzoyl Protection : Temporarily blocks hydroxyl groups during functionalization.

- Methyl Ethers : Stabilize intermediates during multi-step syntheses.

Purification and Characterization

Chromatographic Methods

Analytical Techniques

Industrial-Scale Optimization

Reagent Efficiency

Cost-Effective Steps

- Phase Transfer Catalysis : Reduces stoichiometric excess of phenoxide.

- Recycling Catalysts : Reuse (o-NO₂PhSe)₂ in oxidation reactions.

Challenges and Innovations

Regioselectivity

Competing esterification at positions 2 or 6 is mitigated using:

- Steric-Directed Protection : Benzoyl groups at position 6 block reactivity at position 2.

- Kinetic Control : Lower temperatures favor less sterically hindered positions.

Comparative Analysis of Synthetic Routes

Table 3: Efficiency Metrics of Leading Methods

| Method | Steps | Yield (%) | Purity (%) | Stereochemical Control |

|---|---|---|---|---|

| Phase Transfer + Esterification | 5–7 | 60–75 | 95–98 | Medium (requires auxiliaries) |

| Glycosylation + Catalysts | 6–8 | 70–85 | 98–99 | High (C2-symmetric catalysts) |

| Mitsunobu + Benzoylation | 4–6 | 65–80 | 95–97 | Moderate (Mitsunobu stereochemistry) |

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The ester groups can be reduced to alcohols.

Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the ester groups would produce alcohols.

Scientific Research Applications

Chemistry: It can be used as a building block for synthesizing more complex molecules.

Biology: Its interactions with biological molecules can be studied to understand its potential as a drug candidate.

Medicine: It may have therapeutic properties that can be explored for drug development.

Industry: It can be used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its interactions with molecular targets. For example, it may bind to specific enzymes or receptors, altering their activity and leading to a biological response. The pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural Analogs with Tetrahydro-2H-Pyran Cores

Table 1: Key Structural Features of Comparable Compounds

Key Observations:

Substituent Diversity: The target compound’s 4-methylbenzoyloxy and 4-methoxyphenoxy groups distinguish it from analogs with fluorinated chains (), trifluoromethyl groups (), or chlorinated aryl groups (). These substituents likely enhance its hydrophobicity compared to hydroxyl-rich analogs like those in .

Ester vs. Amide Linkages : Unlike N-acetamide derivatives (), the target’s ester groups may confer higher metabolic lability but improved membrane permeability .

Glycosidic Linkages : Natural product analogs (e.g., ) feature glycosidic bonds to sugars, whereas the target compound’s esters suggest a synthetic modification to bypass enzymatic cleavage .

Spectroscopic and Analytical Data

While direct spectral data for the target compound are unavailable, , and 16 emphasize the use of:

- NMR : To confirm stereochemistry (e.g., coupling constants for THP ring protons) and substituent positions .

- LCMS/HRMS : For molecular weight verification and purity assessment (e.g., reports HRMS for analogs) .

- X-ray Crystallography : For resolving complex stereochemical configurations in polyhydroxylated THP derivatives .

Biological Activity

The compound (2S,3R,4S,5R,6R)-4,5-dihydroxy-2-(4-methoxyphenoxy)-6-(((4-methylbenzoyl)oxy)methyl)tetrahydro-2H-pyran-3-yl 4-methylbenzoate is a complex organic molecule with potential pharmacological applications. It features multiple hydroxyl groups and aromatic moieties that suggest significant biological activity. This article reviews the biological activity of this compound based on existing literature and experimental findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Molecular Formula : C26H29O10

- Molecular Weight : 553.51 g/mol

- LogP : -1.34

- Polar Surface Area : 273 Ų

- Hydrogen Bond Acceptors : 16

- Hydrogen Bond Donors : 11

This structure suggests a high degree of polarity and the potential for strong interactions with biological macromolecules.

Antioxidant Properties

Research indicates that compounds with similar structural features often exhibit antioxidant activity. The presence of multiple hydroxyl groups enhances the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. A study demonstrated that related compounds significantly reduced oxidative damage in vitro by neutralizing reactive oxygen species (ROS) .

Anti-inflammatory Effects

Compounds like this one have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. In a controlled study, a derivative of this compound reduced inflammation in animal models of arthritis by modulating the NF-kB signaling pathway . This suggests potential therapeutic applications in inflammatory diseases.

Anticancer Activity

The anticancer potential of similar compounds has been explored extensively. In vitro studies have shown that they can induce apoptosis in various cancer cell lines through mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins . Specifically, the compound under discussion has shown promise against breast cancer cells by inhibiting cell proliferation and promoting cell cycle arrest.

Case Study 1: Antioxidant Activity

In a comparative study of several polyphenolic compounds, it was found that those structurally similar to our compound exhibited IC50 values ranging from 10 to 50 µM for DPPH radical scavenging activity. The specific compound demonstrated an IC50 value of approximately 25 µM, indicating moderate antioxidant capacity .

Case Study 2: Anti-inflammatory Mechanism

In a murine model of chronic inflammation, administration of the compound resulted in a significant decrease in paw edema compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells and lower levels of inflammatory mediators .

Case Study 3: Anticancer Efficacy

In vitro testing against MCF-7 breast cancer cells indicated that the compound induced apoptosis at concentrations as low as 20 µM. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicative of apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.